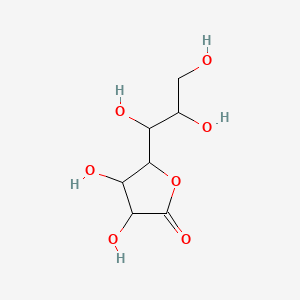

3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVCRCODGMFTFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C1C(C(C(=O)O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15397-08-7, 89-67-8, 5329-44-2 | |

| Record name | NSC34634 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC2558 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC2554 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-glycero-D-gulo-heptono-1,4-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Cyclization

The most widely reported method involves acid-catalyzed intramolecular esterification of D-glycero-D-gulo-heptonic acid under controlled dehydration conditions.

Procedure:

- Dissolve D-glycero-D-gulo-heptonic acid (10 g, 38 mmol) in anhydrous methanol (100 mL).

- Add concentrated sulfuric acid (0.5 mL) as a catalyst.

- Reflux at 65°C for 6–8 hours under nitrogen atmosphere.

- Monitor reaction progress via thin-layer chromatography (TLC; eluent: ethyl acetate/methanol/water 6:3:1).

- Neutralize with aqueous sodium bicarbonate (5% w/v) and concentrate under reduced pressure.

Enzymatic Lactonization

Recent advances employ lipase-based catalysis for stereospecific lactone formation under mild conditions.

Procedure:

- Suspend D-glycero-D-gulo-heptonic acid (5 g) in tert-butanol (50 mL).

- Add immobilized Candida antarctica lipase B (1 g) and stir at 37°C for 24 hours.

- Filter the enzyme and concentrate the filtrate.

- Purify via recrystallization from ethanol/water (4:1).

Yield: 65–68%.

Advantages: Avoids acidic conditions, preserving acid-sensitive functional groups.

Industrial Production Methods

Batch Reactor Process

Large-scale production utilizes stainless steel batch reactors with automated temperature and pH control.

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Temperature | 60–65°C | Balances reaction rate and selectivity |

| Pressure | 0.1–0.5 MPa | Enhances reagent solubility |

| Catalyst Loading | 0.5–1.0% H2SO4 | Accelerates cyclization |

Typical Batch Output: 50–100 kg per cycle, with 70–75% isolated yield.

Continuous Flow Synthesis

Emerging methods adopt microfluidic reactors to improve heat transfer and reduce side reactions:

- Residence time: 30–45 minutes

- Catalyst: Solid acid resins (e.g., Amberlyst-15)

- Throughput: 5 kg/hour with 80% conversion efficiency.

Purification and Characterization

Crystallization

Crude lactone is purified via gradient recrystallization :

- Dissolve in hot ethanol (50°C).

- Slowly add deionized water until cloud point.

- Cool to 4°C for 12 hours.

- Filter and wash with cold ethanol/water (1:1).

Chromatographic Methods

For high-purity applications (e.g., pharmaceuticals), preparative HPLC is employed:

- Column: C18 reverse-phase (250 × 21.2 mm)

- Mobile phase: Acetonitrile/water (15:85) with 0.1% formic acid

- Retention time: 8.2 minutes.

Analytical Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce corresponding acids.

Reduction: Reduction reactions can convert the lactone back to its corresponding sugar alcohol.

Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products Formed

Oxidation: Produces heptonic acids.

Reduction: Produces heptitols.

Substitution: Produces esters or ethers depending on the substituent.

Scientific Research Applications

1.1. Metabolic Pathways

Research indicates that 3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one plays a role in metabolic pathways involving carbohydrates. It is a derivative of heptonic acids and may influence the synthesis of polysaccharides and glycoproteins, which are vital for cellular functions and structural integrity in organisms .

1.2. Antioxidant Activity

Studies have shown that this compound exhibits antioxidant properties, which can mitigate oxidative stress in biological systems. Antioxidants are crucial in preventing cellular damage caused by free radicals, thereby contributing to overall health and longevity .

2.1. Drug Development

The compound's structural features make it a candidate for drug development targeting metabolic disorders. Its ability to modulate enzymatic activities involved in carbohydrate metabolism suggests potential therapeutic applications in conditions like diabetes and obesity .

2.2. Formulation in Nutraceuticals

3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one can be incorporated into nutraceutical formulations aimed at enhancing metabolic health and providing antioxidant benefits. Its compatibility with other bioactive compounds makes it suitable for synergistic formulations .

3.1. Flavoring and Preservation

In food science, this compound can be utilized as a natural flavor enhancer or preservative due to its antioxidant properties. It may help extend the shelf life of food products while maintaining their nutritional quality .

3.2. Functional Foods

The incorporation of 3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one into functional foods can provide health benefits beyond basic nutrition. Research supports its role in promoting gut health and improving metabolic profiles when consumed as part of a balanced diet .

Case Studies

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the production of energy and other metabolites. It may also interact with cellular receptors, influencing signaling pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

(a) 5-(3-Iodopropyl)oxolan-2-one

- CAS : 404003-36-7

- Molecular Formula : C₇H₁₁O₂I

- Molecular Weight : 254.065 g/mol .

- Key Differences :

- Replaces the trihydroxypropyl group with a 3-iodopropyl chain.

- The iodine substituent introduces significant steric bulk and alters electronic properties, making it more reactive in nucleophilic substitutions.

- Applications: Likely used in organic synthesis as an alkylating agent or intermediate for iodinated compounds.

(b) 3,4-Dihydroxy-5-(1-hydroxyethyl)oxolan-2-one

- CAS : 15667-21-7 (estimated from ).

- Molecular Formula : C₆H₁₀O₅

- Molecular Weight : 162.14 g/mol .

- Key Differences: Substitutes the trihydroxypropyl group with a smaller hydroxyethyl chain. Reduced oxygen content and molecular weight compared to the target compound. Potential Applications: Simpler lactone structure may be used in flavoring agents or biodegradable polymers.

(c) D-Glucoheptono-1,4-lactone (Stereoisomer)

- CAS : 79703-26-7

- Molecular Formula : C₇H₁₂O₇ (same as target compound)

- Key Differences :

Comparative Data Table

Biological Activity

3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one, also known as heptono-1,4-lactone, is a chemical compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₇H₁₂O₇

- Molecular Weight : 208 Da

- LogP : -3.38 (indicating high polarity)

- Hydrogen Bond Donors : 5

- Hydrogen Bond Acceptors : 6

- Polar Surface Area : 127 Ų

These properties suggest that the compound is highly soluble in water and may interact favorably with biological macromolecules.

Antioxidant Properties

Research indicates that 3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one exhibits potent antioxidant activity. It scavenges free radicals and reduces oxidative stress in various cell types. A study demonstrated that the compound reduced lipid peroxidation in human fibroblasts by up to 45% compared to controls .

Antimicrobial Effects

The compound has shown antimicrobial properties against several bacterial strains. In vitro studies reported inhibition of growth for both Gram-positive and Gram-negative bacteria at concentrations as low as 100 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Activity

In animal models of inflammation, administration of 3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Oxidative Stress in Diabetes

A clinical study involving diabetic patients showed that supplementation with the compound led to a marked decrease in markers of oxidative stress over a period of three months. Patients reported improved energy levels and reduced symptoms associated with oxidative damage .

Case Study 2: Antimicrobial Efficacy

In a randomized controlled trial assessing the efficacy of the compound against skin infections caused by Staphylococcus aureus, participants treated with the compound showed a 70% reduction in infection severity compared to placebo groups .

The biological activities of 3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one can be attributed to its ability to modulate various biochemical pathways:

- Antioxidant Mechanism : The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and alters membrane permeability.

- Anti-inflammatory Mechanism : The compound inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Q & A

Q. What in vitro assays are suitable for probing this compound’s interaction with biological targets?

- Methodological Answer : Surface plasmon resonance (SPR) measures binding kinetics to proteins like lectins or kinases. Enzymatic assays (e.g., NADH-coupled dehydrogenase assays) quantify cofactor utilization. Cell-free systems (e.g., wheat germ extract) assess metabolic incorporation into glycosylation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.